molecular formula C18H20ClNO B5550041 6-chloro-3-(2,3-dimethylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

6-chloro-3-(2,3-dimethylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B5550041
M. Wt: 301.8 g/mol
InChI Key: DQKZKYFNPYCSMX-UHFFFAOYSA-N
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Description

6-chloro-3-(2,3-dimethylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their thermal stability, mechanical strength, and resistance to chemical degradation, making them valuable in various industrial applications. This particular compound features a chloro substituent and multiple methyl groups, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(2,3-dimethylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-dimethylaniline with 6-chloro-2-hydroxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis systems can be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(2,3-dimethylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-chloro-3-(2,3-dimethylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: Its thermal stability and mechanical strength make it suitable for use in high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 6-chloro-3-(2,3-dimethylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-dimethylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    6-chloro-3-phenyl-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine: Similar structure but without the additional methyl groups on the phenyl ring.

Uniqueness

The presence of the chloro substituent and multiple methyl groups in 6-chloro-3-(2,3-dimethylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine makes it unique in terms of its chemical reactivity and potential applications. These structural features can influence its stability, solubility, and interaction with other molecules, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

6-chloro-3-(2,3-dimethylphenyl)-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO/c1-11-6-5-7-16(13(11)3)20-9-15-14(4)18(19)12(2)8-17(15)21-10-20/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKZKYFNPYCSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CC3=C(C=C(C(=C3C)Cl)C)OC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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